(1R,2R)-2-aminoindan-1-ol hydrochloride
Description
(1R,2R)-2-Aminoindan-1-ol hydrochloride is a chiral amine derivative featuring an indan backbone (a bicyclic structure comprising fused benzene and cyclopentane rings). The compound contains hydroxyl (-OH) and amino (-NH₂) groups at the 1- and 2-positions of the indan scaffold, respectively, with stereochemical specificity at these positions . This structural motif is critical for its interactions in biological systems, particularly in receptor binding and enantioselective synthesis.
Properties
CAS No. |
13575-73-0; 29365-65-9 |
|---|---|
Molecular Formula |
C9H12ClNO |
Molecular Weight |
185.65 |
IUPAC Name |
(1R,2R)-2-amino-2,3-dihydro-1H-inden-1-ol;hydrochloride |
InChI |
InChI=1S/C9H11NO.ClH/c10-8-5-6-3-1-2-4-7(6)9(8)11;/h1-4,8-9,11H,5,10H2;1H/t8-,9-;/m1./s1 |
InChI Key |
KNFDUVWKQCDJQM-VTLYIQCISA-N |
SMILES |
C1C(C(C2=CC=CC=C21)O)N.Cl |
solubility |
not available |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues
The following table highlights key structural differences and similarities with related compounds:
Key Observations :
- The indan backbone in (1R,2R)-2-aminoindan-1-ol hydrochloride provides rigidity, enhancing stereochemical control in drug synthesis compared to flexible cyclopropane or cyclopentane analogs .
- Substitutions like -COOH (carboxylic acid) or -CF₃ (trifluoromethyl) alter solubility and target affinity. For example, the trifluoromethyl group in cyclopropane derivatives improves blood-brain barrier penetration .
Toxicity and Hazards
- (1R,2R)-2-Aminoindan-1-ol Hydrochloride: While specific data are lacking, structurally related compounds (e.g., (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine) show hazards including skin/eye irritation and respiratory toxicity .
- Comparative Safety Profiles: ortho-Toluidine Hydrochloride (CAS 636-21-5): A known carcinogen (IARC Group 1), highlighting the importance of substituent effects on toxicity . (1R,2R)-2-(Trifluoromethyl)cyclopropan-1-amine Hydrochloride: No reported carcinogenicity but requires precautions against inhalation and skin contact due to acute toxicity risks .
Regulatory Compliance
- Compounds like (1R,2R)-(+)-1,2-Diphenyl-1,2-ethylenediamine are classified under OSHA hazard communication standards but lack carcinogenic or reproductive toxicity designations .
- Regulatory alignment with TSCA, REACH, and SARA 313 is critical for industrial-scale synthesis .
Analytical and Crystallographic Insights
- Crystallography : SHELX programs are widely used for resolving crystal structures of chiral amines, including indan derivatives, to confirm stereochemistry .
- Separation Techniques: SFC outperforms HPLC in resolving (1R,2R)-2-aminoindan-1-ol hydrochloride enantiomers due to superior chiral stationary phase compatibility .
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